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(R)-1-(3-Fluoro-4-nitrophenyl)ethanol Documentation Hub

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  • Product: (R)-1-(3-Fluoro-4-nitrophenyl)ethanol
  • CAS: 1956436-11-5

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Solvent Selection for (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

Part 1: Executive Summary & Molecular Context (R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a critical chiral intermediate, most notably utilized in the synthesis of second-generation androgen receptor antagonists like Enzalu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Context

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a critical chiral intermediate, most notably utilized in the synthesis of second-generation androgen receptor antagonists like Enzalutamide (Xtandi). Its solubility profile is governed by a "push-pull" electronic structure: the strongly electron-withdrawing nitro group (


) increases polarity, while the fluorine atom (

) imparts specific lipophilic character and modulation of hydrogen bonding capability compared to its non-fluorinated analogs.

This guide addresses the lack of standardized public solubility datasets for this specific intermediate by synthesizing data from structural analogs (e.g., 1-(3-nitrophenyl)ethanol) and process patents. It provides a robust framework for solvent selection in reaction, extraction, and crystallization unit operations.

Physicochemical Profile
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 185.15 g/mol
Key Functionalities Secondary Alcohol (H-bond donor/acceptor), Nitro (Dipolar), Fluorine (Lipophilic modulation)
Predicted LogP ~1.6 (Moderate Lipophilicity)
Melting Point ~60–65 °C (Based on analogs; polymorph dependent)

Part 2: Solubility Landscape & Solvent Selection Matrix

The solubility of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol follows a "Polar Aprotic > Polar Protic > Non-Polar" hierarchy. The nitro group dominates the solvation thermodynamics, making the compound highly soluble in solvents with high dielectric constants, while the aromatic ring ensures solubility in moderate organic solvents.

Table 1: Predicted Solubility Matrix (25 °C)

Data synthesized from structural analog behavior (1-(3-nitrophenyl)ethanol) and Enzalutamide process patents.

Solvent ClassSpecific SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Reaction Medium: Excellent for nucleophilic substitutions; difficult to remove.
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Reaction Medium: Standard for NaBH4 reduction of the ketone precursor.
Esters/Ketones Ethyl Acetate, AcetoneHigh (>80 mg/mL)Extraction: EtOAc is the gold standard for aqueous workup.
Chlorinated DCM, ChloroformModerate-High Transport: Good for chromatography; avoid if possible due to toxicity.
Ethers THF, MTBEModerate Reaction/Crystallization: THF is a common co-solvent; MTBE is a potential anti-solvent.
Aromatic Toluene, XyleneTemperature Dependent Recrystallization: Low solubility at 20°C, high at 80°C. Ideal for purification.
Alkanes Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Anti-Solvent: Used to crash out the product or wash filter cakes.
Thermodynamic Insight: The "Fluorine Effect"

Unlike the non-fluorinated parent (1-(3-nitrophenyl)ethanol), the presence of the fluorine atom at the 3-position (ortho to the nitro group) slightly increases the lipophilicity and lowers the lattice energy. Consequently, you should expect slightly higher solubility in non-polar solvents (like Toluene) compared to the non-fluorinated analog. This makes Toluene/Heptane systems highly effective for crystallization.

Part 3: Experimental Protocols (Self-Validating Systems)

Since batch-to-batch variations (impurity profiles) and polymorphism can drastically alter solubility, you must validate the predicted values. Use the following gravimetric protocol.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (


) at a specific temperature (

).
  • Preparation: Weigh 500 mg of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 500

    
    L increments while stirring at temperature 
    
    
    
    (e.g., 25 °C).
  • Equilibration: If the solid dissolves, add more solid until a suspension persists. Stir for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    to prevent crashing out).
  • Quantification:

    • Transfer exactly 1.0 mL of filtrate to a tared weighing dish.

    • Evaporate solvent (vacuum oven at 40 °C).

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for optical purity enhancement.

  • System 1 (Single Solvent): Isopropyl Alcohol (IPA) .

    • Logic: Steep solubility curve. Dissolve at reflux (~80°C); cool to 0°C.

  • System 2 (Binary): Ethyl Acetate / Heptane .

    • Logic: Dissolve in minimal EtOAc at 50°C. Add Heptane dropwise until cloud point. Cool slowly.

  • System 3 (Aromatic): Toluene .

    • Logic: Exploits

      
      -
      
      
      
      stacking interactions. Often yields denser, more filterable crystals.

Part 4: Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the isolation of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol from the reduction reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (in MeOH/EtOH) Quench Quench: Add Water/HCl Start->Quench Extract Extraction: Ethyl Acetate (EtOAc) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Waste (Salts/Borates) PhaseSep->Aqueous Discard Organic Organic Phase (Product + Impurities) PhaseSep->Organic Keep Conc Concentrate to Oil/Solid Organic->Conc Decision Purity Requirement? Conc->Decision PathHigh High Purity (>99% ee) Recrystallization Decision->PathHigh Purify PathStd Standard Use Direct Coupling Decision->PathStd Use Crude Solv1 Option A: IPA (0°C) PathHigh->Solv1 Solv2 Option B: Toluene (Hot->Cold) PathHigh->Solv2 Final Pure (R)-Intermediate Solv1->Final Solv2->Final

Figure 1: Solvent selection workflow for the isolation and purification of the target intermediate. Note the divergence at the purification stage where specific solubility curves (IPA vs. Toluene) are exploited.

Part 5: Critical Process Insights

The Enantiomeric Excess (ee) Trap

Solubility is not just about yield; it is about chiral purity .

  • Racemate Solubility: The racemic mixture often has lower solubility (higher lattice energy) than the pure enantiomer in certain solvents.

  • Risk: If you recrystallize from a solvent where the racemate is less soluble, you may inadvertently crystallize the racemate and leave your desired (R)-enantiomer in the mother liquor.

  • Mitigation: Always check the optical rotation of both the crystal and the mother liquor during Protocol B.

Safety with Nitro Compounds
  • Thermal Stability: Nitro-aromatics can be energetically unstable. When distilling solvents (Concentration step), ensure the bath temperature does not exceed 60°C.

  • Solvent Incompatibility: Avoid strong bases (like NaOH) in ketone solvents (Acetone) during workup, as this can lead to aldol condensation side-reactions or degradation of the nitro group.

Recommended Solvent for Scale-Up

For kilogram-scale production, Isopropyl Acetate (IPAc) is often superior to Ethyl Acetate.

  • Reason: IPAc has lower water solubility than EtOAc, leading to easier phase separations and drier organic layers, which is crucial if the next step involves moisture-sensitive chemistry (e.g., isocyanate coupling in Enzalutamide synthesis).

References

  • Enzalutamide Synthesis & Intermediates

    • Patent: WO 2011/106570.[1] "Diarylhydantoin compounds." (Describes the general coupling of the amine derived from this alcohol).

    • Source:

  • Reduction of Nitroacetophenones

    • Methodology: "Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone."[2][3][4] University of Minnesota, Department of Chemistry.

    • Source:

  • Thermodynamic Solubility Models

    • Context: "Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures." Journal of Molecular Liquids.
    • Source:

  • Purification of Enzalutamide Intermediates

    • Patent: CN104262095A. "R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof." (Describes enzymatic resolution and solvent handling for the fluoro-analog).
    • Source:

Sources

Exploratory

An In-depth Technical Guide on the Potential Biological Activity of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and drug discovery. While direct...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and drug discovery. While direct biological activity of this compound is not extensively documented, its true value lies in its role as a versatile chiral building block for the synthesis of more complex and biologically active molecules. This guide provides a comprehensive overview of the potential biological activities that can be targeted using (R)-1-(3-Fluoro-4-nitrophenyl)ethanol as a starting material, explores the rationale behind its use in synthetic strategies, and offers detailed experimental protocols for its synthesis and potential derivatization. The document is intended to serve as a technical resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of Chiral Intermediates

In modern drug discovery, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chirality, or the "handedness" of a molecule, plays a pivotal role in determining its efficacy, safety, and metabolic profile. (R)-1-(3-Fluoro-4-nitrophenyl)ethanol, a molecule with a single stereocenter, represents a key chiral intermediate that allows for the stereospecific synthesis of complex drug candidates. The presence of a fluorine atom and a nitro group on the phenyl ring further enhances its utility by providing handles for a variety of chemical transformations.

The broader class of nitroaromatic compounds is known to exhibit a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic effects[1]. Furthermore, the introduction of fluorine into drug molecules is a well-established strategy to improve metabolic stability and binding affinity[2]. This combination of features makes (R)-1-(3-Fluoro-4-nitrophenyl)ethanol a highly valuable scaffold for the development of novel therapeutics.

Chemical Properties and Synthesis

A thorough understanding of the chemical properties and synthetic routes to (R)-1-(3-Fluoro-4-nitrophenyl)ethanol is essential for its effective utilization in drug discovery programs.

PropertyValue
Molecular Formula C₈H₈FNO₃[3]
Molecular Weight 185.15 g/mol [3]
IUPAC Name (1R)-1-(3-Fluoro-4-nitrophenyl)ethanol[3]
CAS Number 1956436-11-5[3]
Retrosynthetic Analysis and Key Precursors

The synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol typically starts from commercially available precursors. A logical retrosynthetic approach involves the asymmetric reduction of the corresponding prochiral ketone, 1-(3-fluoro-4-nitrophenyl)ethanone. This ketone can be synthesized from 3-fluoro-4-nitrophenol, a versatile chemical intermediate used in the production of pharmaceuticals and agrochemicals[4][5].

G A (R)-1-(3-Fluoro-4-nitrophenyl)ethanol B Asymmetric Reduction A->B C 1-(3-Fluoro-4-nitrophenyl)ethanone B->C D Acylation C->D E 3-Fluoro-4-nitrophenol D->E

Caption: Retrosynthetic pathway for (R)-1-(3-Fluoro-4-nitrophenyl)ethanol.

Experimental Protocol: Asymmetric Synthesis

The following protocol outlines a general method for the asymmetric reduction of 1-(3-fluoro-4-nitrophenyl)ethanone to yield (R)-1-(3-fluoro-4-nitrophenyl)ethanol. This method is adapted from established procedures for the synthesis of similar chiral alcohols[6][7].

Materials:

  • 1-(3-Fluoro-4-nitrophenyl)ethanone

  • Recombinant E. coli cells expressing a carbonyl reductase

  • Isopropanol (as a co-solvent and hydrogen source)

  • Tris-HCl buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli cells expressing the desired carbonyl reductase in a suitable growth medium. Harvest the cells by centrifugation and wash with Tris-HCl buffer.

  • Bioreduction: Resuspend the cell pellet in Tris-HCl buffer containing 1-(3-fluoro-4-nitrophenyl)ethanone and isopropanol. The reaction mixture is incubated with gentle agitation at a controlled temperature (e.g., 30°C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Extraction: Once the reaction is complete, extract the product from the aqueous phase with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure (R)-1-(3-fluoro-4-nitrophenyl)ethanol.

  • Characterization: Confirm the structure and enantiomeric excess of the final product using NMR spectroscopy and chiral HPLC analysis.

Potential Biological Activities and Therapeutic Targets

The strategic value of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol lies in its potential to serve as a precursor for a range of biologically active molecules. The following sections explore the therapeutic areas where derivatives of this chiral alcohol could have a significant impact.

Factor Xa Inhibitors for Anticoagulation Therapy

A closely related compound, 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, is a known intermediate in the synthesis of derivatives of Rivaroxaban, a potent and selective direct Factor Xa inhibitor[8]. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders.

G cluster_0 Coagulation Cascade cluster_1 Inhibition A Factor X B Factor Xa A->B D Thrombin B->D C Prothrombin C->D F Fibrin Clot D->F E Fibrinogen E->F G (R)-1-(3-Fluoro-4-nitrophenyl)ethanol Derivative (e.g., Rivaroxaban analog) G->B Inhibits

Caption: Inhibition of Factor Xa in the coagulation cascade.

The (R)-configuration of the alcohol is crucial for establishing the correct stereochemistry in the final drug molecule, which in turn dictates its binding affinity and inhibitory potency against Factor Xa.

Histone Deacetylase (HDAC) Inhibitors in Oncology

Another important class of therapeutic agents that can be synthesized from related precursors are histone deacetylase (HDAC) inhibitors. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of aryloxyalkanoic acid hydroxyamides, which are known to be potent HDAC inhibitors[9]. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers, making them an attractive target for anticancer drug development.

The chiral center introduced by (R)-1-(3-fluoro-4-nitrophenyl)ethanol can be exploited to design novel HDAC inhibitors with improved selectivity and potency.

Future Directions and Conclusion

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a valuable chiral building block with significant potential in drug discovery and development. While its direct biological activity may be limited, its utility as a precursor for the synthesis of potent and selective inhibitors of key therapeutic targets, such as Factor Xa and HDACs, is well-supported by the existing literature on related compounds.

Future research should focus on the development of efficient and scalable synthetic routes to this chiral alcohol and its derivatives. Furthermore, the exploration of its use in the synthesis of novel compounds targeting other disease areas is warranted. The insights and protocols provided in this guide are intended to facilitate these research efforts and accelerate the discovery of new and effective medicines.

References

  • 3-Fluoro-4-nitrophenol - Chem-Impex. (URL: )
  • The Role of 3-Fluoro-4-nitrophenol in Modern Pharmaceutical Synthesis. (URL: )
  • 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC. (URL: )
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfon
  • (R)-1-(3-fluoro-4-nitrophenyl)ethanol 95% | CAS - Advanced ChemBlocks. (URL: )
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (URL: )
  • Synthesis of 1-(m-nitrophenyl)ethanol - PrepChem.com. (URL: )

Sources

Foundational

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol: A Strategic Chiral Building Block for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract (R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a high-value chiral alcohol that has emerged as a critical building block in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a high-value chiral alcohol that has emerged as a critical building block in modern medicinal chemistry. Its specific stereochemistry and functional group arrangement make it an indispensable precursor for the synthesis of complex pharmaceutical agents, most notably the oxazolidinone class of antibiotics. This guide provides an in-depth examination of this compound, covering its synthesis, characterization, and strategic application. We will explore the causality behind the prevalent use of biocatalytic asymmetric reduction for its synthesis, detail its comprehensive characterization, and present a step-by-step protocol for its preparation and analysis, thereby offering a holistic resource for scientists in the field.

The Imperative of Chirality in Drug Design

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. A vast number of drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug discovery and manufacturing. Chiral building blocks, such as (R)-1-(3-Fluoro-4-nitrophenyl)ethanol, are enantiomerically pure compounds that serve as foundational starting materials, enabling the construction of complex chiral molecules with precise stereochemical control.

Profile of a Key Chiral Intermediate: (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol possesses a unique combination of structural features that make it a highly strategic intermediate:

  • A Stereogenic Center: The secondary alcohol at the C1 position defines the molecule's (R)-configuration, which is crucial for the biological activity of its downstream products.

  • An Activated Aromatic Ring: The fluorine and nitro groups on the phenyl ring serve multiple purposes. The nitro group is a versatile precursor to an amine, a common pharmacophore. Both substituents activate the ring for nucleophilic aromatic substitution, a key transformation in the synthesis of drugs like Linezolid.[2][3][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₈H₈FNO₃[5]
Molecular Weight 185.15 g/mol [5]
Appearance Typically a light brown solid or oil[6]
CAS Number 1956436-11-5[5][7]
Purity ≥95%[5]

Synthesis Strategy: The Power of Asymmetric Biocatalysis

The most critical aspect of synthesizing (R)-1-(3-Fluoro-4-nitrophenyl)ethanol is the establishment of its chiral center with high enantiomeric purity. While several chemical methods for asymmetric reduction exist, biocatalysis using ketoreductases (KREDs) has become the industry standard.[8][9][10]

The Rationale for Biocatalysis:

  • Exceptional Enantioselectivity: KREDs are enzymes that have evolved to perform highly specific reductions.[10][11] They can distinguish between the two faces of the prochiral ketone, 1-(3-fluoro-4-nitrophenyl)ethanone, leading to the formation of the (R)-alcohol with exceptionally high enantiomeric excess (ee), often exceeding 99%.[12]

  • Mild and Sustainable Conditions: Unlike many chemocatalytic methods that require high pressures, extreme temperatures, or heavy metal catalysts, enzymatic reductions operate under mild, aqueous conditions (near neutral pH and room temperature).[10][13] This makes the process greener, safer, and more cost-effective at scale.

  • High Yields: The theoretical yield for KRED-mediated reduction is 100%, a significant advantage over kinetic resolution methods which have a maximum theoretical yield of 50%.[10][11]

The general workflow involves the enzymatic reduction of the precursor ketone, which is often facilitated by a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) to ensure the catalytic cycle is sustained.

G cluster_prep Reaction Preparation cluster_reaction Asymmetric Reduction cluster_workup Downstream Processing Ketone 1-(3-Fluoro-4-nitrophenyl)ethanone Bioreactor Bioreactor @ RT, ~24h Ketone->Bioreactor Buffer Phosphate Buffer (pH ~7) Buffer->Bioreactor Cofactor NADP+ / Glucose Cofactor->Bioreactor Enzyme Ketoreductase (KRED) & Glucose Dehydrogenase (GDH) Enzyme->Bioreactor Quench Reaction Quench (e.g., pH adjustment) Bioreactor->Quench Reaction Mixture Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Dry Drying & Concentration Extract->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify Crude Product Product (R)-1-(3-Fluoro-4-nitrophenyl)ethanol Purify->Product >99% ee G Start (R)-1-(3-Fluoro-4- nitrophenyl)ethanol Activate Hydroxyl Activation (e.g., MsCl, TEA) Start->Activate Step 1 Displace Azide Displacement (SN2) (e.g., NaN3) Activate->Displace Step 2 (Inversion of stereocenter) Reduce Nitro Group Reduction (e.g., H2, Pd/C) Displace->Reduce Step 3 Cyclize Oxazolidinone Formation (e.g., CDI) Reduce->Cyclize Step 4 Final Key Linezolid Precursor ((S)-N-((3-(3-fluoro-4-aminophenyl)- 2-oxooxazolidin-5-yl)methyl)amine) Cyclize->Final Step 5

Caption: Synthetic Pathway to a Linezolid Precursor.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol.

Protocol 1: Asymmetric Synthesis via Ketoreductase

Objective: To synthesize (R)-1-(3-Fluoro-4-nitrophenyl)ethanol from 1-(3-fluoro-4-nitrophenyl)ethanone with high yield and enantioselectivity.

Materials:

  • 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 eq)

  • Ketoreductase (e.g., KRED-P1-B01 or equivalent)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose (1.2 eq)

  • NADP⁺ (0.001 eq)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of potassium phosphate buffer, add D-glucose, NADP⁺, GDH, and the ketoreductase. Stir until all solids are dissolved.

  • Add the substrate, 1-(3-fluoro-4-nitrophenyl)ethanone, to the buffered enzyme solution. The substrate may be dissolved in a minimal amount of a co-solvent like isopropanol if solubility is low.

  • Maintain the reaction at 25-30°C with gentle agitation for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-1-(3-Fluoro-4-nitrophenyl)ethanol.

Expected Results:

ParameterTypical Value
Yield >90%
Enantiomeric Excess (ee) >99%
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Objective: To determine the enantiomeric purity of the synthesized product.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. [14]It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. [1]Polysaccharide-based columns are widely used for their broad applicability. [1] Instrumentation & Columns:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak AD-H, Chiralcel OD-H, or equivalent polysaccharide-based column.

Mobile Phase (Isocratic):

  • n-Hexane / 2-Propanol (IPA) mixture. A typical starting ratio is 90:10 (v/v). This may require optimization. [14]* Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

Procedure:

  • Prepare a standard solution of the racemic 1-(3-fluoro-4-nitrophenyl)ethanol (~1 mg/mL in mobile phase) to establish the retention times of both the (R) and (S) enantiomers.

  • Prepare a sample of the synthesized product at the same concentration.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard and record the chromatogram. Two well-resolved peaks should be observed.

  • Inject the synthesized product sample and record the chromatogram.

  • Calculate the enantiomeric excess (ee) using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Conclusion

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol stands as a testament to the enabling power of chiral building blocks in modern drug development. Its strategic importance is firmly rooted in its unique structural attributes and the highly efficient and selective biocatalytic methods developed for its synthesis. The protocols and insights provided in this guide aim to equip researchers with the fundamental knowledge required to confidently utilize this key intermediate in their synthetic campaigns, paving the way for the discovery and development of next-generation therapeutics.

References

  • Hollmann, F., et al. (2010). Practical chiral alcohol manufacture using ketoreductases. PubMed. Available at: [Link]

  • Bommarius, A.S., & Polizzi, K.M. (2014). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Ni, Y., & Xu, J.H. (2024). Enzymatic synthesis of chiral alcohols using ketoreductases. Taylor & Francis Online. Available at: [Link]

  • Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. Available at: [Link]

  • Stankevičiūtė, J., et al. (2015). Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols. PeerJ. Available at: [Link]

  • Kim, H., et al. (2021). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules. Available at: [Link]

  • de Miranda, A.S., et al. (2005). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Current Organic Chemistry. Available at: [Link]

  • Reddy, P.K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Available at: [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. Available at: [Link]

  • Ali, I., et al. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Scheme (1). Synthesis of Linezolid. Available at: [Link]

  • SSRN. (2022). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. Available at: [Link]

  • KAUST Repository. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • Google Patents. (2015). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
  • PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol. Available at: [Link]

  • ResearchGate. (n.d.). Chiral HPLC analysis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(m-nitrophenyl)ethanol. Available at: [Link]

  • Chemsrc. (n.d.). 1-(3-nitrophenyl)ethanol. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for the Asymmetric Synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

Abstract (R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutically active compounds. The stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutically active compounds. The stereochemistry of the hydroxyl-bearing carbon is critical for the biological activity and efficacy of the final drug substance.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the asymmetric synthesis of this chiral alcohol from its prochiral ketone precursor, 3-fluoro-4-nitroacetophenone. We will explore and provide detailed protocols for three robust and highly enantioselective methods: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and a biocatalytic whole-cell reduction. The rationale behind reagent selection, mechanistic insights, and step-by-step protocols are presented to ensure reproducible and high-yielding syntheses with excellent enantiomeric purity.

Introduction: The Imperative of Chirality in Modern Pharmaceuticals

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological function.[2] For chiral drugs, it is common for one enantiomer to exhibit the desired therapeutic effect while the other is less active or, in some cases, responsible for undesirable side effects.[2] Chiral alcohols, in particular, are pivotal intermediates in the synthesis of numerous bioactive molecules.[3][4][5] The asymmetric synthesis of single-enantiomer compounds is therefore not an academic exercise but a critical requirement for developing safer and more effective medicines.[1][6][7]

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol incorporates two key features: a chiral secondary alcohol and a functionalized phenyl ring. The fluorine and nitro groups serve as important handles for further synthetic transformations, such as cross-coupling reactions or reduction to an aniline derivative, enabling its incorporation into more complex molecular architectures. This guide focuses on the enantioselective reduction of 3-fluoro-4-nitroacetophenone, a common and efficient strategy to establish the required (R)-stereocenter.

Strategic Overview of Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral alcohol is a cornerstone transformation in organic synthesis.[8] The primary challenge lies in controlling the facial selectivity of hydride delivery to the carbonyl group. Three dominant strategies have emerged as industry standards, each with distinct advantages.

  • Organocatalytic Reduction (CBS Reduction): This method uses a chiral oxazaborolidine catalyst to create a rigid, asymmetric environment around the ketone, directing the hydride attack from a stoichiometric reducing agent like borane.[9][10][11] Its predictability and high enantioselectivity make it a widely adopted method.[11][12]

  • Transition-Metal Catalysis (Noyori Hydrogenation): This approach utilizes a chiral transition-metal complex, typically Ruthenium-BINAP, to catalytically transfer hydrogen (H₂) to the ketone.[13][14] It is renowned for its high efficiency and broad substrate scope.[14][15]

  • Biocatalysis: Employing enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative.[5] These reactions are performed in aqueous media under mild conditions and can deliver exceptionally high enantiomeric excess.[16]

The choice of method often depends on factors such as substrate compatibility, scale, cost of reagents, and available equipment (e.g., high-pressure reactors for hydrogenation). A critical consideration for the synthesis of 1-(3-fluoro-4-nitrophenyl)ethanol is chemoselectivity; the chosen conditions must selectively reduce the ketone without affecting the nitro group.[17][18][19]

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

Principle and Rationale

The CBS reduction is a powerful organocatalytic method for the enantioselective reduction of a wide range of ketones.[9][10] The catalyst is a chiral oxazaborolidine, typically derived from a proline amino alcohol. The mechanism proceeds through the formation of a catalyst-borane complex.[9][11] This complex coordinates to the ketone's carbonyl oxygen, positioning the sterically larger substituent away from the catalyst's chiral framework.[20] This rigid, chair-like six-membered transition state ensures that the hydride from the borane is delivered to one specific face of the ketone, resulting in a predictable absolute stereochemistry of the alcohol product.[9][20] For the synthesis of the (R)-alcohol from 3-fluoro-4-nitroacetophenone, the (S)-CBS catalyst is employed.

Experimental Workflow and Protocol

The general workflow involves the slow addition of the borane reagent to a solution of the ketone and the chiral CBS catalyst under anhydrous and inert conditions.

CBS_Workflow Figure 1: CBS Reduction Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried glassware under Argon reagents Add Ketone & (S)-CBS Catalyst in dry THF start->reagents borane Slowly add BH3·SMe2 at 0-5 °C reagents->borane stir Stir at room temp. Monitor by TLC borane->stir quench Quench with Methanol stir->quench extract Aqueous work-up & Extraction (EtOAc) quench->extract purify Purify by Column Chromatography extract->purify product (R)-Alcohol Product purify->product

Caption: Figure 1: CBS Reduction Experimental Workflow.

Detailed Protocol: CBS Reduction
  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 3-fluoro-4-nitroacetophenone (5.0 g, 27.3 mmol).

  • Add anhydrous tetrahydrofuran (THF, 50 mL) to dissolve the ketone.

  • Add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 2.7 mL, 2.7 mmol, 0.1 eq).

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, approx. 10 M, 2.0 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (20 mL).

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.

Data Summary
ParameterTypical Value / ConditionRationale
Catalyst (S)-Methyl-CBS-oxazaborolidineThe (S)-enantiomer of the catalyst directs hydride addition to furnish the (R)-alcohol.
Catalyst Loading 5-10 mol%Sufficient to ensure a high reaction rate over the uncatalyzed background reduction.[9]
Hydride Source BH₃·SMe₂ or BH₃·THFCommon, stable sources of borane for the reduction.[9]
Solvent Anhydrous THFAprotic solvent that solubilizes reagents and does not interfere with the borane complex.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; stirring at RT ensures completion.
Expected Yield 90-98%High conversion is typical for this reliable reaction.
Expected e.e. >95%The rigid transition state enforced by the catalyst ensures high enantioselectivity.[11]

Method 2: Noyori Asymmetric Hydrogenation

Principle and Rationale

The Noyori asymmetric hydrogenation is a Nobel Prize-winning method for the highly enantioselective reduction of ketones and olefins.[14][15] The reaction employs a ruthenium catalyst coordinated to a C₂-symmetric chiral diphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[13] The mechanism involves the formation of a ruthenium hydride species which coordinates the ketone. The chiral ligand creates a highly asymmetric environment, forcing the ketone to bind in a specific orientation. Hydrogen is then transferred from the metal to the carbonyl carbon via a six-membered pericyclic transition state, yielding the chiral alcohol with high enantioselectivity.[21] The use of (R)-BINAP ligand in conjunction with a Ru(II) precursor will generate the desired (R)-alcohol.

Catalytic Cycle Diagram

Noyori_Cycle Figure 2: Simplified Noyori Asymmetric Hydrogenation Cycle catalyst [(R)-BINAP]Ru(II)Cl₂ active_hydride Active Ru-Hydride Species [(R)-BINAP]RuH₂ catalyst->active_hydride H₂ ketone_complex Ketone-Catalyst Complex active_hydride->ketone_complex + Ketone - H₂ transition_state Six-membered Transition State ketone_complex->transition_state product_release Product Release transition_state->product_release Hydride Transfer product_release->active_hydride + H₂ product (R)-Alcohol product_release->product

Caption: Figure 2: Simplified Noyori Asymmetric Hydrogenation Cycle.

Detailed Protocol: Asymmetric Hydrogenation

Note: This procedure requires the use of a high-pressure hydrogenation reactor and strict adherence to safety protocols for handling hydrogen gas.

  • In a glovebox, charge a glass liner for a high-pressure reactor with [RuCl₂((R)-BINAP)]₂·NEt₃ (S/C ratio 1000:1 to 5000:1).

  • Add 3-fluoro-4-nitroacetophenone (5.0 g, 27.3 mmol).

  • Add degassed methanol (50 mL).

  • Seal the glass liner inside the high-pressure reactor.

  • Purge the reactor vessel three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 10-50 atm.

  • Heat the reaction to 40-60 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by taking aliquots (after safely depressurizing and purging) and analyzing by GC or TLC.

  • Once the reaction is complete, cool to room temperature and carefully vent the hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Remove the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or crystallization to yield the pure (R)-alcohol.

Data Summary
ParameterTypical Value / ConditionRationale
Catalyst [RuCl₂((R)-BINAP)] or similar(R)-BINAP ligand provides the chiral environment for producing the (R)-alcohol.
S/C Ratio 1000:1 to 10,000:1Demonstrates the high efficiency and turnover number of the catalyst.
Solvent Methanol or EthanolProtic solvents are often optimal for this catalytic system.
H₂ Pressure 10-80 atmHigher pressure increases the concentration of H₂ in solution, accelerating the reaction rate.
Temperature 30-80 °CProvides sufficient thermal energy to overcome the activation barrier.
Expected Yield >95%Typically a very clean and high-yielding transformation.
Expected e.e. >98%The well-defined chiral pocket of the catalyst ensures excellent enantiocontrol.[13]

Method 3: Biocatalytic Whole-Cell Reduction

Principle and Rationale

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[5] For ketone reduction, ketoreductases (KREDs), often sourced from yeast or recombinant E. coli, are highly effective.[22] These enzymes use a cofactor, typically NADPH or NADH, as the source of the hydride. In a whole-cell system, the host organism (e.g., E. coli) is engineered to overexpress the desired KRED and also contains a secondary enzyme system (e.g., glucose dehydrogenase) to regenerate the expensive cofactor in situ using a cheap sacrificial co-substrate like glucose or isopropanol.[16] The reaction proceeds in an aqueous buffer at or near physiological pH and temperature, making it an environmentally benign "green" chemistry approach. The enzyme's active site is inherently chiral, leading to products with exceptionally high enantiomeric purity.

Experimental Workflow and Protocol

This workflow outlines a typical batch biotransformation using recombinant whole cells.

Biocatalysis_Workflow Figure 3: Biocatalytic Reduction Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_workup Work-up & Purification cells Harvest Recombinant E. coli cells expressing a suitable KRED buffer Resuspend cells in Phosphate Buffer cells->buffer reagents Add Ketone (substrate) & Glucose (co-substrate) buffer->reagents incubate Incubate at 30 °C with shaking reagents->incubate extract Extract with Ethyl Acetate incubate->extract separate Separate organic layer & concentrate extract->separate purify Purify by Column Chromatography separate->purify product (R)-Alcohol Product purify->product

Caption: Figure 3: Biocatalytic Reduction Workflow.

Detailed Protocol: Whole-Cell Bioreduction
  • Prepare a suspension of recombinant E. coli cells expressing a ketoreductase known to produce (R)-alcohols (and a cofactor regeneration enzyme like glucose dehydrogenase) in a phosphate buffer (100 mM, pH 7.0). A typical cell loading is 50-100 g/L wet cell weight.

  • To this suspension in a baffled flask, add glucose (1.2 eq) as the co-substrate.

  • Add the 3-fluoro-4-nitroacetophenone substrate (e.g., 10 g/L). The substrate can be added neat or as a solution in a co-solvent like DMSO to improve solubility.

  • Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm.

  • Monitor the reaction progress by taking samples periodically, extracting with ethyl acetate, and analyzing by GC or HPLC.

  • The reaction is typically complete within 16-24 hours.

  • Once complete, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 30 minutes to extract the product.

  • Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate (2x volume).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Data Summary
ParameterTypical Value / ConditionRationale
Biocatalyst Recombinant E. coli or Yeast cellsProvides the KRED enzyme and cofactor regeneration machinery in a self-contained system.
Co-substrate Glucose or IsopropanolInexpensive sacrificial hydride donor for in situ regeneration of NADPH/NADH.[16]
Solvent Aqueous Buffer (pH 6.5-7.5)Mimics physiological conditions for optimal enzyme activity; environmentally friendly.
Temperature 25-37 °CMild conditions that preserve enzyme stability and activity.
Substrate Load 10-50 g/LCan be optimized based on enzyme activity and substrate/product toxicity to the cells.
Expected Yield 85-99%Biocatalytic reductions are often very efficient.
Expected e.e. >99.5%The chiral active site of the enzyme provides near-perfect stereocontrol.[22]

Conclusion

The asymmetric synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol can be achieved with exceptional levels of enantioselectivity and high yields using several robust methods. The Corey-Bakshi-Shibata reduction offers predictability and operational simplicity for lab-scale synthesis. Noyori asymmetric hydrogenation provides a highly efficient, catalytic route suitable for larger-scale production, albeit requiring specialized high-pressure equipment. Finally, biocatalysis presents a sustainable and exceptionally selective method that operates under mild, environmentally friendly conditions. The selection of the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and green chemistry considerations. Each protocol provided in this guide represents a field-proven approach to accessing this critical chiral intermediate for pharmaceutical synthesis.

References

  • Chiral alcohols: Significance and symbolism. (2025). Vertex AI Search.
  • Chiral alcohols as structural elements in pharmaceuticals. A) Examples... - ResearchGate. (n.d.). ResearchGate.
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC. (2025). National Center for Biotechnology Information.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry.
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (2020). YouTube.
  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. (n.d.). Pharmaceutical Technology.
  • Corey–Itsuno reduction - Wikipedia. (n.d.). Wikipedia.
  • Chiral Drugs: An Overview - PMC. (n.d.). National Center for Biotechnology Information.
  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Noyori Hydrogenation - NROChemistry. (n.d.). NROChemistry.
  • (R)-1-(3-fluoro-4-nitrophenyl)ethanol 95% | CAS - Advanced ChemBlocks. (n.d.). AChemBlock.
  • Noyori Hydrogenation - YouTube. (2022). YouTube.
  • Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Ryoji Noyori - Nobel Lecture. (n.d.). NobelPrize.org.
  • Enantioselective microbial reduction of substituted acetophenone | Request PDF - ResearchGate. (2025). ResearchGate.
  • The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. - ResearchGate. (n.d.). ResearchGate.
  • Chemoselectivity in the Reduction of 3-Nitroacetophenone - Ambeed.com. (n.d.). Ambeed.com.
  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. (n.d.). IMS.
  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH. (2021). National Center for Biotechnology Information.
  • (R)-1-(3-Nitrophenyl)ethanol - Benchchem. (n.d.). Benchchem.
  • Asymmetric Synthesis - Chiralpedia - Online resource for Chiral Science. (n.d.). Chiralpedia.
  • Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst | Request PDF - ResearchGate. (2025). ResearchGate.
  • CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3 - Blogs - Cardiff University. (n.d.). Cardiff University.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Tufts University.
  • Asymmetric synthesis – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue Chemistry. (n.d.). Purdue University.
  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol - PMC. (2022). National Center for Biotechnology Information.
  • (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem. (n.d.). PubChem.
  • Chemoselectivity in reduction of 3′-nitroacetophenone - Chemistry Stack Exchange. (2016). Chemistry Stack Exchange.
  • Common side products in the reduction of 3'-nitroacetophenone - Benchchem. (n.d.). Benchchem.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). MDPI.
  • EP2511844A2 - Advanced drug development and manufacturing - Google Patents. (n.d.). Google Patents.
  • Experiment - Biocatalytic Reduction of an Aldehyde Note - Filo. (2025). Filo.

Sources

Application

Application Note: Strategic Utilization of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol in Medicinal Chemistry

Executive Summary & Chemical Profile[1][2] (R)-1-(3-Fluoro-4-nitrophenyl)ethanol [CAS: 1956436-11-5] represents a high-value chiral building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol [CAS: 1956436-11-5] represents a high-value chiral building block, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation oxazolidinone antibacterials. Its structural utility lies in the 3-fluoro-4-nitro motif: the fluorine atom modulates metabolic stability and pKa, while the nitro group serves as a latent aniline handle for subsequent elaboration.

Crucially, the (R)-configuration of the benzylic alcohol is rarely the final pharmacophore. Instead, it is most often employed as a stereochemical relay . Through bimolecular nucleophilic substitution (


), specifically the Mitsunobu reaction, the (R)-alcohol is inverted to the (S)-ether, a configuration frequently required for binding in the ATP-pocket of kinase targets (e.g., ALK, MET, ROS1).
PropertySpecification
IUPAC Name (1R)-1-(3-fluoro-4-nitrophenyl)ethanol
CAS Number 1956436-11-5
Molecular Weight 185.15 g/mol
Chiral Center Benzylic C-1 (R-configuration)
Key Reactivity

Displacement (Inversion), Nitro Reduction
Storage 2-8°C, Hygroscopic, Light Sensitive

Synthesis & Sourcing: The "Make" Phase

While chemical asymmetric reduction (e.g., Corey-Bakshi-Shibata) is possible, modern process chemistry favors biocatalytic reduction for this substrate due to superior enantiomeric excess (>99% ee) and the avoidance of heavy metal contaminants.

Protocol A: Biocatalytic Synthesis via Ketoreductase (KRED)

Principle: The prochiral ketone, 3-fluoro-4-nitroacetophenone, is reduced by an NADPH-dependent ketoreductase (KRED). A coupled glucose dehydrogenase (GDH) system recycles the cofactor.

Reagents:

  • Substrate: 3-Fluoro-4-nitroacetophenone (50 g/L)

  • Enzyme: KRED-P1-B05 (Codexis or equivalent screening kit hit)

  • Cofactor: NADP+ (1.0 g/L)

  • Recycling System: Glucose (1.5 eq) + GDH (200 U/L)

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) containing 1 mM

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone substrate in IPA (5% v/v of total volume) to aid solubility.

  • Initiation: Add the substrate solution to the buffered enzyme/cofactor mixture at 30°C.

  • Reaction Monitoring: Agitate at 200 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).

  • Completion: Reaction typically reaches >99% conversion in 12–24 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1][2] Dry over

    
    .[1][2]
    
  • Purification: Concentrate in vacuo. If ee < 99%, recrystallize from Heptane/MTBE (3:1).

Critical Control Point: The nitro group is susceptible to reduction if metal contaminants are present. Biocatalysis avoids this chemoselectivity issue entirely.

Synthetic Utility: The "Use" Phase

The primary application of this intermediate is the installation of chiral ether linkages via stereochemical inversion.

Protocol B: Mitsunobu Coupling (Stereoinversion)

Objective: To couple the (R)-alcohol with a hydroxy-heterocycle (e.g., 3-hydroxy-2-nitropyridine or a pyrazole) to generate the (S)-configured ether.

Mechanism: The reaction proceeds via an oxyphosphonium intermediate. The nucleophile attacks from the backside, ensuring Walden inversion.

Reagents:

  • (R)-1-(3-Fluoro-4-nitrophenyl)ethanol (1.0 eq)

  • Nucleophile (Ar-OH, e.g., hydroxypyridine) (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Setup: Charge the reaction vessel with the (R)-alcohol, the nucleophilic phenol/heterocycle, and

    
     in anhydrous THF under Nitrogen atmosphere.
    
  • Cooling: Cool the mixture to 0°C. Note: Temperature control is vital to suppress side reactions.

  • Addition: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Add water (10% volume).

  • Workup: Concentrate to remove THF. Redissolve in EtOAc/Water. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    
     (triphenylphosphine oxide) is the major byproduct to remove.[1]
    
Protocol C: Chemoselective Nitro Reduction

Objective: To convert the nitro group to an aniline without racemizing the chiral center or hydrogenating the aromatic ring.

Reagents:

  • Substrate: Chiral Nitro-Ether (from Protocol B)

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Suspension: Suspend the nitro compound, Fe powder, and

    
     in EtOH/Water.
    
  • Heating: Heat to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor by TLC/LCMS for disappearance of the nitro peak (M+H) and appearance of the amine (M-14).

  • Workup: Cool to RT. Filter through a Celite pad to remove Iron sludge. Wash the pad with MeOH.

  • Isolation: Concentrate filtrate. Neutralize with saturated

    
    . Extract with DCM.
    

Medicinal Chemistry Logic & Workflow

The following diagram illustrates the strategic logic flow: starting from the achiral ketone, establishing chirality, inverting it to the bioactive configuration, and finally activating the scaffold for drug assembly.

SyntheticWorkflow cluster_logic Stereochemical Strategy Ketone 3-Fluoro-4-nitroacetophenone (Achiral Precursor) R_Alcohol (R)-Alcohol (Chiral Relay) Ketone->R_Alcohol Protocol A: KRED Biocatalysis (>99% ee) S_Ether (S)-Ether (Bioactive Config) R_Alcohol->S_Ether Protocol B: Mitsunobu (DIAD/PPh3) (Inversion R -> S) Aniline Aniline Intermediate (Coupling Handle) S_Ether->Aniline Protocol C: Fe/NH4Cl Reduction (Chemoselective) Drug Final Kinase Inhibitor (e.g., ALK/MET Target) Aniline->Drug Amide Coupling/ Suzuki Cross-Coupling

Figure 1: Strategic workflow converting the achiral ketone to the final drug scaffold via stereochemical inversion.

Quality Control & Validation

Trustworthiness in medicinal chemistry relies on rigorous analytics. The following methods validate the integrity of the protocols above.

Chiral HPLC Method (For Protocol A)
  • Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: (R)-enantiomer typically elutes second on OJ-H (verify with racemic standard). Target ee > 99.5%.

NMR Validation (For Protocol B)
  • 1H NMR (CDCl3): The methine proton (

    
    -O) of the benzyl ether is diagnostic.
    
  • Shift: In the alcohol, this proton appears ~5.0 ppm. Upon etherification, it shifts and the coupling pattern changes based on the rigidity of the new ether bond.

  • Stereochemistry Check: While NMR cannot determine absolute configuration without chiral shift reagents, the disappearance of the alcohol -OH stretch in IR and the clean formation of the ether in LCMS confirms the reaction. Absolute config is inferred by the mechanism (inversion) and confirmed by chiral HPLC of the product.

References

  • Biocatalytic Synthesis: Codexis, Inc. "Ketoreductase Screening Kits for Chiral Alcohol Synthesis." Codexis Technical Notes. Link

  • Mitsunobu Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Crizotinib Analog Chemistry: Cui, J. J., et al. "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363. (Demonstrates the parallel chemistry of chiral benzyl ethers in ALK inhibitors). Link

  • Nitro Reduction: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. Link

  • Compound Data: PubChem. "Compound Summary: (R)-1-(3-Fluoro-4-nitrophenyl)ethanol." National Library of Medicine. Link

Sources

Method

Application Note: Chiral Separation of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

This guide outlines a robust HPLC method for the chiral separation of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol , a critical intermediate in the synthesis of androgen receptor signaling inhibitors (e.g., Enzalutamide analogs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust HPLC method for the chiral separation of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol , a critical intermediate in the synthesis of androgen receptor signaling inhibitors (e.g., Enzalutamide analogs).[1]

The protocol is derived from structural analog data (nitro-substituted 1-phenylethanols) and standard chiral recognition mechanisms on polysaccharide-based stationary phases.[1]

[1]

Introduction & Scientific Context

The target molecule, 1-(3-Fluoro-4-nitrophenyl)ethanol , contains a chiral center at the benzylic position.[1] In pharmaceutical applications, the (R)-enantiomer is often the pharmacologically active scaffold or the required precursor for stereospecific nucleophilic substitutions.

Structural Analysis for Method Selection
  • Chiral Center: Benzylic secondary alcohol.

  • Electronic Environment: The phenyl ring is highly electron-deficient due to the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups.[1]

  • Interaction Mechanism: The electron-deficient aromatic ring serves as a strong π-acid, making it an ideal candidate for polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).[1] These CSPs possess π-basic aromatic rings and carbamate linkers that facilitate separation via:

    • Hydrogen Bonding: Between the analyte's -OH and the CSP's carbamate carbonyl/NH.

    • π-π Interactions: Between the nitro-aromatic ring of the analyte and the phenyl rings of the CSP.

    • Steric Inclusion: Fitting of the methyl vs. aryl group into the chiral grooves of the polymer.

Method Development Strategy

We employ a "Screen-Confirm-Optimize" workflow. Based on the separation of structurally similar nitro-1-phenylethanols, the Chiralpak AD-H (Amylose-based) and Chiralcel OD-H (Cellulose-based) are the primary candidates.[1]

Decision Matrix
  • Primary Column: Chiralpak AD-H (High success rate for π-acidic benzyl alcohols).[1]

  • Secondary Column: Chiralcel OD-H (Complementary selectivity).[1][2]

  • Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for maximizing the specific hydrogen bonding and dipole-dipole interactions required for recognition of this molecule.[1]

Experimental Protocol

Reagents & Equipment
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary pump preferred for blending).

  • Detector: DAD/UV set to 254 nm (aromatic π-π*) and 210 nm (amide/general).

  • Solvents:

    • n-Hexane (HPLC Grade, 95%+).[1]

    • 2-Propanol (IPA) (HPLC Grade).[1]

    • Ethanol (EtOH) (HPLC Grade).

  • Columns:

    • Column A: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

    • Column B: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

Sample Preparation[1][3]
  • Stock Solution: Dissolve 10 mg of racemic 1-(3-Fluoro-4-nitrophenyl)ethanol in 10 mL of Ethanol (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 with n-Hexane/IPA (90:10) to reach 0.1 mg/mL .

  • Note: Avoid dissolving primarily in DMSO or DMF if injecting onto Normal Phase, as these strong solvents can disrupt the chiral stationary phase equilibrium or cause peak distortion.

Screening Conditions (Step 1)

Run the following isocratic methods to determine the best selectivity factor (


).
ParameterCondition Set A (Standard)Condition Set B (Polar Modulator)
Mobile Phase n-Hexane / IPA (90:10 v/v)n-Hexane / Ethanol (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Injection Vol. 5 - 10 µL5 - 10 µL
Run Time 30 mins30 mins

Success Criteria: Resolution (


) > 1.5. If 

, switch to Column B or lower alcohol % to 5%.
Optimized Method (Recommended)

Based on analog behavior, the Chiralpak AD-H with Hexane/IPA typically yields the best peak shape for nitro-aromatic alcohols.[1]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane : 2-Propanol (90 : 10)[1]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temp: 25°C

  • Detection: UV @ 254 nm[4][5]

  • Back Pressure: ~30-40 bar (typical)[1]

Expected Results:

  • Peak 1 ((S)-Enantiomer): ~8-10 min (Typical elution order for AD-H with benzyl alcohols, must be confirmed with pure standard).

  • Peak 2 ((R)-Enantiomer): ~12-15 min.

  • Resolution (

    
    ):  > 3.0.
    

Method Validation & System Suitability

To ensure data trustworthiness (Trustworthiness pillar), the system must pass these criteria before every sample batch.

System Suitability Parameters (SST)
ParameterAcceptance CriteriaCalculation
Resolution (

)
NLT 2.0

Tailing Factor (

)
NMT 1.5

Repeatability (Area) RSD

2.0% (n=5)
StdDev / Mean * 100
Capacity Factor (

)
1.0 <

< 10.0

NLT = Not Less Than; NMT = Not More Than

Troubleshooting & Optimization Logic

If the standard method fails, follow this logic path:

  • Low Resolution (

    
     < 1.5): 
    
    • Action: Lower the IPA content to 5% (95:5 Hexane:IPA). This increases retention (

      
      ) and typically increases separation (
      
      
      
      ).
    • Action: Lower temperature to 15°C. Lower temperatures favor the enthalpy-driven chiral recognition mechanisms (H-bonding).[1]

  • Broad Peaks / Tailing:

    • Cause: Non-specific interactions with residual silanols.

    • Action: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.

    • Specific Note: For this neutral alcohol, additives are usually not required. If the precursor ketone is present, it will elute earlier (less polar).

  • Elution Order Reversal:

    • If the (R)-enantiomer elutes first and you need it to elute second (for purity analysis of a trace impurity), switch from AD-H to OD-H .[1] The elution order is often reversed between Amylose (AD) and Cellulose (OD) backbones.

Workflow Visualization

The following diagram illustrates the decision-making process for establishing this method.

ChiralMethodDevelopment Start Start: Racemic Mixture 1-(3-Fluoro-4-nitrophenyl)ethanol Screening Screening Phase Col: AD-H & OD-H MP: Hex/IPA (90:10) Start->Screening Eval Evaluate Resolution (Rs) Screening->Eval Success Rs > 2.0 Method Validated Eval->Success Excellent Sep Partial 0.8 < Rs < 2.0 Optimization Needed Eval->Partial Marginal Sep Fail Rs < 0.8 Change Selectivity Eval->Fail No Sep Opt1 Reduce Polarity (Hex/IPA 95:5) Partial->Opt1 First Step Switch Switch Column (AD-H <-> OD-H) Fail->Switch Opt2 Lower Temp (15°C) Opt1->Opt2 If still marginal Opt2->Success Switch->Screening Re-screen

Caption: Logic flow for selecting and optimizing the chiral stationary phase and mobile phase conditions.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. ResearchGate. Retrieved from [Link]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link][1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

Sources

Application

The Strategic Application of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Imperative of Chirality in Kinase Inhibitor Design The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Kinase Inhibitor Design

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment by targeting the specific signaling pathways that drive tumor growth and survival.[1] A paramount consideration in the design of modern kinase inhibitors is chirality. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with the kinase's ATP-binding pocket. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the use of enantiomerically pure starting materials is not merely a preference but a fundamental requirement for the development of safe and effective targeted therapies. This application note details the utility of the chiral synthon, (R)-1-(3-Fluoro-4-nitrophenyl)ethanol , as a versatile building block in the synthesis of potent and selective kinase inhibitors, with a particular focus on the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR).

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol: A Privileged Chiral Building Block

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a valuable chiral intermediate due to the strategic placement of its functional groups, which serve distinct and crucial roles in the construction of complex kinase inhibitors.

  • The (R)-Stereocenter: The defined stereochemistry at the benzylic alcohol is critical for establishing the correct spatial orientation of the inhibitor within the kinase active site. This precise fit is essential for achieving high potency and selectivity, minimizing off-target effects. The synthesis of chiral secondary alcohols is a key focus in the pharmaceutical industry, with asymmetric hydrogenation and biocatalysis being common methods to achieve high enantiomeric excess.[2]

  • The Fluoro Group: The fluorine atom, with its high electronegativity and small size, can significantly influence the physicochemical properties of a drug molecule.[3] It can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups to optimize cellular permeability.[3][4]

  • The Nitro Group: The nitro group is a versatile synthetic handle. It can be readily reduced to an aniline, which then serves as a key nucleophile for coupling with the core heterocyclic scaffold of many kinase inhibitors. A variety of methods are available for the reduction of aromatic nitro groups, including catalytic hydrogenation and the use of metals in acidic media.[4]

The combination of these features in a single, enantiomerically pure molecule makes (R)-1-(3-Fluoro-4-nitrophenyl)ethanol a highly efficient starting material for the synthesis of complex, high-value pharmaceutical agents.

Synthetic Pathway to a Key Kinase Inhibitor Intermediate

The following section outlines a detailed synthetic protocol for the conversion of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol into a key intermediate suitable for the synthesis of irreversible kinase inhibitors such as Rociletinib. The overall workflow is depicted in the diagram below.

Synthetic Workflow A (R)-1-(3-Fluoro-4-nitrophenyl)ethanol B Mitsunobu Reaction (Intermediate 1) A->B 3-Aminophenol, PPh3, DIAD C Nitro Group Reduction (Intermediate 2) B->C Fe, NH4Cl D Acrylamide Formation (Final Intermediate) C->D Acryloyl chloride, Base

Caption: Synthetic workflow from the chiral alcohol to the final intermediate.

Protocol 1: Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[5][6][7] In this step, the chiral alcohol is coupled with a suitable nucleophile, such as 3-aminophenol, to form a diaryl ether linkage. This reaction proceeds with high stereoselectivity, ensuring the transfer of the chiral information from the starting material to the product.

Reaction Scheme:

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol + 3-Aminophenol --(PPh₃, DIAD)--> (S)-1-(3-Fluoro-4-nitrophenyl)ethoxy)-3-aminobenzene

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
(R)-1-(3-Fluoro-4-nitrophenyl)ethanol185.151.85 g1.0
3-Aminophenol109.131.20 g1.1
Triphenylphosphine (PPh₃)262.293.15 g1.2
Diisopropyl azodicarboxylate (DIAD)202.212.43 g1.2
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-1-(3-fluoro-4-nitrophenyl)ethanol (1.85 g, 10.0 mmol), 3-aminophenol (1.20 g, 11.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).

  • Dissolve the solids in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (2.43 g, 12.0 mmol) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product, (S)-1-((3-fluoro-4-nitrophenyl)ethoxy)-3-aminobenzene (Intermediate 1).

Expected Yield: 75-85%

Protocol 2: Reduction of the Nitro Group

The aromatic nitro group is a versatile precursor to an aniline.[4] Catalytic hydrogenation is a common method, but for substrates with other reducible functional groups, chemoselective reduction using a metal in the presence of an acid or ammonium salt is preferred.[8]

Reaction Scheme:

(S)-1-((3-Fluoro-4-nitrophenyl)ethoxy)-3-aminobenzene --(Fe, NH₄Cl)--> 4-((S)-1-(3-Aminophenoxy)ethyl)-2-fluoroaniline

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Intermediate 1276.272.76 g1.0
Iron powder (Fe)55.8452.80 g5.0
Ammonium chloride (NH₄Cl)53.492.67 g5.0
Ethanol-40 mL-
Water-10 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend Intermediate 1 (2.76 g, 10.0 mmol), iron powder (2.80 g, 50.0 mmol), and ammonium chloride (2.67 g, 50.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-((S)-1-(3-aminophenoxy)ethyl)-2-fluoroaniline (Intermediate 2).

Expected Yield: 85-95%

Protocol 3: Acrylamide "Warhead" Installation

The acrylamide moiety is a key feature of many irreversible kinase inhibitors, acting as a Michael acceptor that forms a covalent bond with a cysteine residue in the kinase active site.[9] This is typically achieved by acylation of the aniline with acryloyl chloride in the presence of a non-nucleophilic base.

Reaction Scheme:

4-((S)-1-(3-Aminophenoxy)ethyl)-2-fluoroaniline + Acryloyl chloride --(Base)--> (S)-N-(3-(1-(4-amino-3-fluorophenyl)ethoxy)phenyl)acrylamide

Materials:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Intermediate 2246.282.46 g1.0
Acryloyl chloride90.510.91 g1.1
Diisopropylethylamine (DIPEA)129.241.42 g1.1
Anhydrous Dichloromethane (DCM)-50 mL-

Procedure:

  • Dissolve Intermediate 2 (2.46 g, 10.0 mmol) in anhydrous DCM (50 mL) in a flame-dried flask under argon.

  • Add diisopropylethylamine (1.42 g, 11.0 mmol).

  • Cool the solution to 0 °C.

  • Add acryloyl chloride (0.91 g, 10.1 mmol) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (S)-N-(3-(1-(4-amino-3-fluorophenyl)ethoxy)phenyl)acrylamide (Final Intermediate).

Expected Yield: 80-90%

Application in Kinase Inhibitor Synthesis: The Case of Rociletinib

The final intermediate, (S)-N-(3-(1-(4-amino-3-fluorophenyl)ethoxy)phenyl)acrylamide, is a versatile precursor for the synthesis of various kinase inhibitors. For example, it can be coupled with a suitable pyrimidine core to generate Rociletinib (CO-1686), a third-generation EGFR inhibitor that targets the T790M mutation.[10][11]

Rociletinib_Synthesis cluster_0 Final Intermediate cluster_1 Pyrimidine Core A (S)-N-(3-(1-(4-amino-3-fluorophenyl)ethoxy)phenyl)acrylamide C Rociletinib A->C Buchwald-Hartwig Coupling B 2-chloro-N-(4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-4-amine B->C

Caption: Final coupling step in the synthesis of Rociletinib.

The aniline of the final intermediate can undergo a Buchwald-Hartwig coupling reaction with the chlorinated pyrimidine core to form the final Rociletinib molecule. This late-stage coupling strategy allows for the modular synthesis of a library of related kinase inhibitors by varying the pyrimidine core.

Conclusion

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a highly valuable and versatile chiral building block for the synthesis of targeted kinase inhibitors. Its well-defined stereochemistry and strategically placed functional groups allow for the efficient and stereocontrolled construction of complex drug molecules. The protocols outlined in this application note provide a robust and reproducible pathway to a key intermediate that can be readily elaborated into a variety of potent and selective kinase inhibitors, underscoring the importance of rational design and the use of high-quality chiral starting materials in modern drug discovery.

References

  • Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. API-Journal of Advance research, 3(2).
  • Wikipedia. (2024). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rociletinib. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US10138224B2 - Preparation method of rociletinib.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Butt, T. T., & Ilyas, M. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(6), 723-736.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Meanwell, N. A. (2011). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Johnson, E. F. (2015). The Exploration of Chirality for Improved Druggability within the Human Kinome. Journal of medicinal chemistry, 58(16), 6649–6674.
  • Pharmaceutical Technology. (2007, May 1). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2024). Reduction of nitro compounds. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-nitrophenyl)acrylamide. PubChem. Retrieved from [Link]

  • Solladié-Cavallo, A., Lupattelli, P., Bonini, C., Ostuni, V., & Di Blasio, N. (2006). New aniline-containing amino alcohols from trans-(R,R)-2-(2-nitrophenyl)-3-phenyloxirane as useful intermediates for the synthesis of chiral ligands, bases, and benzoxazine nucleus. The Journal of organic chemistry, 71(26), 9891–9894.
  • Fawwaz, M., Murdani, A., & Ogawa, K. (2024). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Journal of Pharmacy & Pharmacognosy Research, 12(2), 231-242.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • University of Bristol. (n.d.). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. University of Bristol Research Portal. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper.
  • Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Gotor-Fernández, V., & Gotor, V. (2019). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Li, Y., et al. (2018). Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols. Chemistry, an Asian journal, 13(24), 3843–3847.
  • National Center for Biotechnology Information. (n.d.). N-(4-nitrophenyl)acrylamide. PubChem. Retrieved from [Link]

Sources

Method

Technical Application Note: Combinatorial Diversification of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

Abstract This guide details the strategic application of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol (CAS 1956436-11-5) as a chiral anchor in combinatorial library synthesis.[1] Unlike simple achiral benzyl halides, this scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol (CAS 1956436-11-5) as a chiral anchor in combinatorial library synthesis.[1] Unlike simple achiral benzyl halides, this scaffold offers three orthogonal vectors for diversification: (1) the chiral secondary alcohol for stereocontrolled etherification,[2] (2) the highly activated ortho-fluorine for regioselective SNAr displacement, and (3) the nitro group as a latent aniline precursor for heterocycle formation. We present validated protocols for Mitsunobu inversion, SNAr library generation, and reductive cyclization to access privileged benzoxazine and benzimidazole scaffolds common in kinase inhibitor discovery (e.g., ALK/ROS1 target space).

Mechanistic Insight & Scaffold Utility

The "Three-Vector" Strategy

Successful combinatorial chemistry requires scaffolds that allow sequential, non-interfering reactions. This molecule is a "Type III" diversity scaffold:

  • Vector A (Chiral Handle): The (R)-alcohol allows for the attachment of the scaffold to a resin or a core pharmacophore. Crucially, this center is prone to inversion under Mitsunobu conditions, allowing access to (S)-configured ethers from the (R)-starting material.[1]

  • Vector B (Electrophilic Core): The nitro group at C4 strongly withdraws electron density, activating the fluorine at C3. This enables Nucleophilic Aromatic Substitution (SNAr) under mild conditions, a rarity for non-heterocyclic aromatics.[3]

  • Vector C (Cyclization Trigger): Reduction of the nitro group yields an aniline, which can cyclize back onto substituents at Vector A or B, forming bicyclic heterocycles.

Stereochemical Integrity[1]
  • Starting Material: (R)-Configuration.

  • Mitsunobu Reaction: Proceeds via an SN2 mechanism, resulting in Walden Inversion to the (S)-product.

  • SNAr Reaction: Does not affect the chiral center; configuration is Retained .

  • Base-Mediated Alkylation (NaH/R-X): Configuration is Retained .

Visual Workflows

Divergent Synthesis Pathway

The following diagram illustrates the logical flow for generating a


 matrix library using this scaffold.

G Start (R)-1-(3-Fluoro- 4-nitrophenyl)ethanol Step1_Mitsunobu Path A: Mitsunobu (Inversion to S-Ether) Start->Step1_Mitsunobu R-OH + Ar-OH DIAD, PPh3 Step1_SNAr Path B: S_NAr (Retention of R-OH) Start->Step1_SNAr R-NH2 / K2CO3 (F-Displacement) Intermediate_A (S)-Ether Scaffold (Activated Core) Step1_Mitsunobu->Intermediate_A Intermediate_B (R)-Amino-Alcohol (Diversified Core) Step1_SNAr->Intermediate_B Library_1 Library 1: Chiral Alkoxy-Anilines Intermediate_A->Library_1 1. S_NAr (R'NH2) 2. Nitro Reduct. Library_2 Library 2: Chiral Benzoxazines Intermediate_B->Library_2 1. Mitsunobu (Ring Close) 2. Reductive Cyclization

Caption: Divergent synthesis showing Pathway A (Inversion) and Pathway B (Retention) leading to distinct chemotypes.[1]

Validated Experimental Protocols

Protocol A: Mitsunobu Etherification (Stereoinversion)

Objective: Coupling the (R)-alcohol with a phenol to create a chiral ether linkage with (S)-configuration.[1] This is the standard method for synthesizing "Crizotinib-like" cores.[1]

Reagents:

  • Substrate: (R)-1-(3-Fluoro-4-nitrophenyl)ethanol (1.0 equiv)[1]

  • Nucleophile: Substituted Phenol (1.1 equiv)[1]

  • Phosphine: Triphenylphosphine (PPh3) (1.2 equiv)[1]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the (R)-alcohol, the phenol, and PPh3. Dissolve in anhydrous THF under N2 atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions involving the nitro group.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Purify the filtrate via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

QC Check:

  • Chiral HPLC: Chiralcel OD-H column, 90:10 Hexane:iPrOH.[1]

  • Target: >98% ee of the (S)-enantiomer .

Protocol B: Regioselective SNAr Diversification

Objective: Displacement of the fluorine atom by an amine nucleophile. This reaction exploits the activating power of the para-nitro group.

Reagents:

  • Substrate: (R)-1-(3-Fluoro-4-nitrophenyl)ethanol (or its ether derivative from Protocol A).[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

Step-by-Step Procedure:

  • Dissolution: Dissolve the fluoro-nitro substrate in DMF (0.2 M).

  • Addition: Add the base followed by the amine nucleophile.

  • Heating:

    • Aliphatic Amines: Stir at RT for 4–6 hours.

    • Anilines/Weak Nucleophiles: Heat to 60–80°C for 12 hours.

  • Monitoring: Monitor by LC-MS. The disappearance of the Fluorine signal in 19F NMR is also diagnostic (Shift from ~ -110 ppm to absent).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na2SO4, and concentrate.

Data Summary: SNAr Reactivity Scope

Nucleophile ClassConditionsYield (%)Reaction Time
Cyclic Amines (Morpholine, Piperidine)RT, DIPEA85-95%2 h
Primary Alkyl AminesRT, DIPEA80-90%4 h
Electron-Rich Anilines60°C, K2CO365-75%12 h
Electron-Poor Anilines100°C, Cs2CO330-50%24 h
Protocol C: Reductive Cyclization to Chiral Benzoxazines

Objective: Synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. This leverages the alcohol and the nitro group to form a ring.

Mechanism:

  • Step 1: SNAr displacement of F by an amino-ester (e.g., Glycine ester).

  • Step 2: Reduction of NO2 to NH2.

  • Step 3: Intramolecular lactamization.

Alternative (Direct Cyclization): If the alcohol is free, one can reduce the nitro group to an aniline, then use a "one-pot" cyclization with chloroacetyl chloride or similar bielectrophiles.

Procedure (Fe/NH4Cl Reduction):

  • Dissolve the nitro-intermediate in EtOH/H2O (4:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux at 80°C for 2 hours.

  • Filter hot through Celite to remove iron sludge.

  • Concentrate and purify.

Quality Control & Troubleshooting

Common Pitfalls
  • Racemization: Occurs if the Mitsunobu reaction is run too hot or if strong bases are used with the free alcohol. Solution: Maintain 0°C during DIAD addition.

  • Regioselectivity: In SNAr, the OH group is generally safe, but if using strong bases (NaH), the alkoxide may compete with the external nucleophile, leading to self-polymerization. Solution: Protect the alcohol as a TBS ether if using aggressive SNAr conditions, or use mild bases (DIPEA).

Analytical Validation
  • 19F NMR: The starting material shows a characteristic signal at -116 ppm (approx, depending on solvent). Successful SNAr is confirmed by the complete loss of this signal.

  • Chiral HPLC:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Mobile Phase: Hexane/EtOH (90:10).

    • Flow: 1.0 mL/min.

    • Detection: UV 254 nm.

References

  • Mitsunobu Reaction Mechanism & Inversion

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[4] Chemical Reviews, 2009, 109(6), 2551–2651.

    • [1]

  • SNAr Reactivity of Fluoro-Nitrobenzenes

    • Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature, 2016, 537, 223–227. (Mechanistic grounding for the concerted vs. stepwise displacement).
    • [1]

  • Synthesis of Oxazolidinones from Chiral Halohydrins/Alcohols

    • Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials." Journal of Medicinal Chemistry, 1996, 39(3), 673–679.
    • [1]

  • Commercial Availability & Physical Data

    • (R)-1-(3-Fluoro-4-nitrophenyl)ethanol (CAS 1956436-11-5).[1][5]

    • (Verified Supplier)[1]

  • General Protocol for Mitsunobu Inversion

    • Organic Chemistry Portal. "Mitsunobu Reaction."[4][6][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

Welcome to the technical support center for (R)-1-(3-fluoro-4-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1-(3-fluoro-4-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical chiral intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental science behind each step.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial queries and establishes a baseline understanding of the compound and its typical impurity profile.

Q1: What are the most common impurities I should expect after synthesizing (R)-1-(3-Fluoro-4-nitrophenyl)ethanol?

A1: The impurity profile is intrinsically linked to the synthetic route, which typically involves the asymmetric reduction of 3-fluoro-4-nitroacetophenone. Based on this, you should anticipate four primary types of impurities:

  • Unreacted Starting Material: Residual 3-fluoro-4-nitroacetophenone.

  • The "Wrong" Enantiomer: The (S)-1-(3-fluoro-4-nitrophenyl)ethanol, which is the primary challenge in purification.

  • Process-Related Impurities: Byproducts from the reducing agent (e.g., borate esters if using sodium borohydride).

  • Degradation Products: The nitro-aromatic system can be sensitive to certain conditions, although this is less common with standard workups.

The quality of pharmaceutical intermediates is paramount, as it directly influences the quality and stability of the final Active Pharmaceutical Ingredient (API).[1][2]

Q2: My crude product is an oil, but I expected a solid. What does this mean?

A2: (R)-1-(3-fluoro-4-nitrophenyl)ethanol can exist as a low-melting solid or a viscous oil, especially when impure. The presence of residual solvents or significant amounts of the starting ketone can depress the melting point, causing it to appear as an oil. The first step is to ensure all solvents have been thoroughly removed under high vacuum. If it remains an oil, this suggests the presence of impurities that need to be removed via chromatography before attempting crystallization.

Q3: Why can't I just use standard silica gel column chromatography to separate the (R) and (S) enantiomers?

A3: This is a fundamental concept in stereochemistry. Enantiomers are non-superimposable mirror images that possess identical physical properties (e.g., boiling point, polarity, solubility) in an achiral environment.[3] Standard silica gel is achiral and therefore cannot differentiate between the two enantiomers. It will effectively remove chemical impurities like the starting ketone, but the (R) and (S) alcohols will co-elute as a single peak. To separate enantiomers, a chiral environment is required, which is achieved using a Chiral Stationary Phase (CSP) in HPLC or SFC.[3][4]

Section 2: Troubleshooting Recrystallization for Chemical Purity

Recrystallization is a powerful, cost-effective technique to enhance chemical purity and, in some cases, achieve modest enantiomeric enrichment. However, it comes with its own set of challenges.

Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" typically occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the melting point.[5] Here’s a troubleshooting workflow:

  • Lower the Solution Temperature: Before adding any anti-solvent, allow the solution to cool slightly below the solvent's boiling point.[6]

  • Add More Solvent: The concentration of your compound might be too high. Add a small amount of the primary (hot) solvent to ensure everything is fully dissolved before cooling.[5]

  • Change the Solvent System: The chosen solvent may be inappropriate. For nitroaromatic compounds, solvent systems like ethanol/water or ethyl acetate/heptane mixtures are often effective.[6] If a non-polar solvent is causing the issue, try a slightly more polar system.

  • Induce Crystallization Slowly: After preparing the hot, saturated solution, allow it to cool slowly to room temperature without disturbance. Rapid cooling promotes oiling. Once at room temperature, you can proceed to cool it further in an ice bath.[7][8] Scratching the inside of the flask with a glass rod at the solvent-air interface can also help induce nucleation.

Q5: My recovery after recrystallization is very low. What are the likely causes and solutions?

A5: Poor recovery is a common issue that can be systematically addressed.[6]

Potential Cause Scientific Rationale Solution
Using Too Much Solvent The compound's solubility, even in the cold solvent, is not zero. Excess solvent will keep more of your product in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the crude material. The goal is a saturated solution at high temperature.[6][9]
Premature Crystallization If the compound crystallizes during a hot filtration step (to remove insoluble impurities), significant product loss occurs.Use a heated filter funnel and pre-heat the receiving flask. Add a small excess of hot solvent before filtering to ensure the compound stays in solution.
Inappropriate Washing Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.Wash the crystals with a minimal amount of ice-cold recrystallization solvent or an anti-solvent in which the compound has very low solubility.[7]
Incomplete Crystallization Insufficient cooling time or temperature will leave a significant amount of product dissolved in the mother liquor.After initial cooling, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

Section 3: Troubleshooting Chiral HPLC for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical determination of enantiomeric excess (e.e.) and preparative separation of enantiomers.[11][12]

Q6: I don't see any separation between my enantiomers on a chiral column. What should I try first?

A6: This is a common starting point in chiral method development. The interaction between the analyte and the Chiral Stationary Phase (CSP) is highly specific.[13] A systematic screening approach is the most effective strategy.

Workflow for Chiral Method Development

// Node Definitions start [label="Start:\nCrude (R/S) Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; screen_cols [label="Screen Columns:\n- Polysaccharide (IA, IC, etc.)\n- Pirkle-Type", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_modes [label="Screen Mobile Phase Modes\n(Isocratic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_sep [label="Evaluate Separation\n(Resolution > 1.5?)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_sep [label="No Separation or\nPoor Resolution", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; optimize [label="Optimize Mobile Phase:\n- % Organic Modifier\n- Additives (TFA, DEA)\n- Flow Rate / Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_method [label="Final Analytical Method:\n- Good Resolution\n- Reasonable Run Time", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> screen_cols; screen_cols -> screen_modes; screen_modes -> eval_sep; eval_sep -> optimize [label="Yes"]; eval_sep -> no_sep [label="No"]; no_sep -> screen_cols [label="Try Different Column/Mode"]; optimize -> final_method; } dot Figure 1: A systematic workflow for chiral HPLC method development.

Q7: How do I choose between Normal Phase and Reversed Phase for my chiral separation?

A7: The choice of mobile phase mode dramatically alters the interactions with the CSP. For chiral alcohols like yours, both can be effective, and screening is recommended.[14][15]

  • Normal Phase (NP):

    • Solvents: Typically hexane/isopropanol or hexane/ethanol mixtures.

    • Advantages: Often provides better selectivity for polar compounds on polysaccharide CSPs. Solvents are volatile, which is advantageous for preparative work.

    • Starting Point: Try a 90:10 mixture of Hexane:Isopropanol. Adjust the ratio of the alcohol modifier to optimize retention and resolution.[16]

  • Reversed Phase (RP) / Polar Organic Mode (POM):

    • Solvents: Acetonitrile/water, methanol/water (RP), or pure methanol/ethanol (POM).

    • Advantages: Often more robust and reproducible. Compatible with MS detectors if volatile buffers (e.g., ammonium formate) are used.[15]

    • Starting Point: For RP, try a 30:70 mixture of Acetonitrile:20mM Ammonium Acetate buffer (pH 5). For POM, start with 100% Methanol.[15]

Q8: I have baseline separation, but my peaks are broad. How can I improve peak shape?

A8: Broad peaks reduce resolution and sensitivity. Here are the key parameters to adjust:

  • Lower the Flow Rate: Chiral separations often benefit from slower flow rates (e.g., 0.5-0.8 mL/min for a 4.6 mm ID column) as this allows more time for the differential interactions to occur.[15]

  • Adjust Temperature: Decreasing the temperature (e.g., to 15-25 °C) often increases chiral selectivity by enhancing the weaker bonding forces responsible for separation. Conversely, increasing the temperature can sometimes improve peak efficiency, so this parameter should be tested.[15]

  • Use Additives (with caution): For acidic or basic compounds, small amounts of additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can improve peak shape. However, be aware of "additive memory effects," where these modifiers can persist on the column and affect future analyses.[13]

Q9: How do I calculate the enantiomeric excess (e.e.) from my chromatogram?

A9: Enantiomeric excess is a measure of the purity of one enantiomer relative to the other. It is calculated from the peak areas in the chromatogram.

The formula is: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Where:

  • Area_major is the integrated peak area of the desired (R)-enantiomer.

  • Area_minor is the integrated peak area of the undesired (S)-enantiomer.

Accurate integration is critical for a reliable e.e. value.[17]

Section 4: Standard Operating Protocols

These protocols provide a starting point for your experiments. They should be optimized for your specific equipment and sample.

Protocol 1: General Recrystallization of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

This protocol uses a mixed-solvent system of Ethyl Acetate and Heptane, a common choice for moderately polar nitroaromatic compounds.[6]

  • Dissolution: Place the crude product (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) needed to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.

  • Induce Saturation: While the ethyl acetate solution is still hot, slowly add warm heptane (the "bad" solvent) dropwise until you observe persistent cloudiness. Add a few more drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear, saturated solution.[8]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without being disturbed.

  • Maximize Crystallization: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold heptane.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

  • Purity Check: Assess the chemical purity of the recrystallized material using HPLC or GC.[1]

Protocol 2: Analytical Chiral HPLC Method

This protocol is a starting point for determining the enantiomeric excess of your sample.

  • Column: Use a polysaccharide-based chiral column (e.g., Daicel Chiralpak® IA, IB, or IC).

  • Sample Preparation: Prepare a sample solution of your compound at approximately 1 mg/mL in the mobile phase.

  • Method Parameters (Normal Phase):

    • Mobile Phase: 90:10 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.[6]

    • Injection Volume: 5-10 µL.

  • Analysis: Inject the sample and record the chromatogram. If resolution is poor, systematically adjust the isopropanol percentage (e.g., try 5%, 15%, 20%) to find the optimal separation. If no separation is achieved, switch to a different chiral column or mobile phase mode (e.g., Polar Organic Mode with Methanol/Ethanol).[14]

Visualization of the Overall Purification and Analysis Strategy

// Node Definitions crude [label="Crude Product\n(Ketone, (R/S) enantiomers)", fillcolor="#FBBC05", fontcolor="#202124"]; recryst [label="Bulk Purification:\nRecrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; achiral_chrom [label="Bulk Purification:\nAchiral Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chem_pure [label="Chemically Pure Racemate\n(or Enriched Mixture)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis_ee [label="Analysis:\nChiral HPLC (Analytical)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_ee [label="Calculate e.e.", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; prep_hplc [label="Enantiomeric Separation:\nChiral HPLC (Preparative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Product:\nHigh Purity (R)-Enantiomer", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Is Chemical Purity Sufficient?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges crude -> decision; decision -> recryst [label="Yes (Solid)"]; decision -> achiral_chrom [label="No (Oil/Complex)"]; recryst -> chem_pure; achiral_chrom -> chem_pure; chem_pure -> analysis_ee; analysis_ee -> calc_ee; chem_pure -> prep_hplc [label="If e.e. is insufficient"]; prep_hplc -> final_product; calc_ee -> final_product [label="If e.e. meets spec"]; } dot Figure 2: A decision-based workflow for purifying and analyzing (R)-1-(3-Fluoro-4-nitrophenyl)ethanol.

References

  • BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chiral Alcohols after Dip-Cl Reduction.
  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Stereoelectronics. (2021, April 30). Stereochemistry.
  • Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • BenchChem. (n.d.). (R)-1-(3-Nitrophenyl)ethanol.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • N.D. (n.d.). Recrystallization.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BenchChem. (n.d.). Synthesis routes of (R)-1-(3-nitrophenyl)ethanol.
  • Reddit. (2024, December 3). Chiral alcohol separation.
  • YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • N.D. (n.d.). recrystallization-2.doc.pdf.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
  • YouTube. (2016, June 9). Carrying out a recrystallisation.
  • Anima. (n.d.). 1 3 Nitrophenyl Ethanol.
  • Chegg.com. (2021, October 29). Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol: A Cost-Benefit Analysis for Pharmaceutical Intermediates

Introduction: The Critical Role of Chiral Alcohols in Drug Development (R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a key chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Alcohols in Drug Development

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a key chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereochemistry is crucial for the biological activity and safety of the final active pharmaceutical ingredient (API). The efficient and cost-effective production of this enantiomerically pure alcohol is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth technical comparison of the primary methodologies for synthesizing (R)-1-(3-Fluoro-4-nitrophenyl)ethanol: biocatalytic asymmetric reduction using ketoreductases (KREDs) and chemical asymmetric transfer hydrogenation (ATH). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to aid in the selection of the most appropriate synthesis strategy.

Methodology 1: Biocatalytic Asymmetric Reduction with Ketoreductases (KREDs)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules.[1][2][3] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity.[1]

Mechanism of Action

KREDs utilize a hydride transfer from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone substrate. The enzyme's chiral active site precisely orients the substrate, leading to the formation of a single enantiomer of the alcohol. A critical aspect of industrial-scale biocatalysis is the in-situ regeneration of the expensive cofactor. This is commonly achieved by using a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH cofactor.

Experimental Workflow: KRED-Mediated Synthesis

Caption: Workflow for the biocatalytic synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol.

Hypothetical Experimental Protocol: Biocatalytic Reduction
  • Materials: 3-fluoro-4-nitroacetophenone, a suitable ketoreductase (e.g., from a Codexis® KRED screening kit), NADP+, glucose, glucose dehydrogenase (GDH), potassium phosphate buffer, ethyl acetate.

  • Procedure:

    • In a temperature-controlled reactor, prepare a potassium phosphate buffer (100 mM, pH 7.0).

    • Dissolve 3-fluoro-4-nitroacetophenone (10 g/L) in the buffer.

    • Add NADP+ (0.1 g/L) and glucose (1.1 eq).

    • Add the selected ketoreductase (e.g., 1 g/L) and glucose dehydrogenase (1 g/L).

    • Stir the mixture at 30°C and maintain the pH at 7.0.

    • Monitor the reaction progress by HPLC until completion.

    • Upon completion, extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (R)-1-(3-fluoro-4-nitrophenyl)ethanol.

Cost-Benefit Analysis: Biocatalysis
FactorAnalysis
Cost Enzyme Cost: While the initial investment in a KRED screening kit can be significant (prices available upon request from suppliers like Codexis), the cost per reaction can be low due to the high efficiency and potential for enzyme reuse. Individual enzymes are available in larger quantities. Cofactor Cost: The cost of the nicotinamide cofactor is a major consideration, but in-situ regeneration systems dramatically reduce the required amount. Overall: The primary costs are the enzyme and cofactor, with operational costs being relatively low due to mild reaction conditions.
Benefits High Enantioselectivity: KREDs are known for their exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). Green Chemistry: Biocatalytic processes are environmentally friendly, utilizing water as a solvent and operating under mild conditions, which reduces energy consumption and waste generation. High Yields: With optimized conditions, biocatalytic reductions can achieve high product yields.
Drawbacks Substrate Specificity: Finding a suitable KRED for a specific substrate may require screening of multiple enzymes. Process Development: Optimization of reaction conditions (pH, temperature, substrate concentration) is necessary to achieve optimal performance.

Methodology 2: Chemical Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a well-established and versatile method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand.

Mechanism of Action

The mechanism of ATH involves the transfer of a hydride from a hydrogen donor, commonly isopropanol or formic acid, to the ketone substrate, mediated by the chiral metal complex. The chiral ligand creates a stereochemically defined environment around the metal center, directing the hydride transfer to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess. The Noyori-type catalysts, which utilize a ruthenium center with a chiral diamine ligand, are among the most successful for this transformation.

Experimental Workflow: Asymmetric Transfer Hydrogenation

Caption: Workflow for the chemical synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol via ATH.

Hypothetical Experimental Protocol: Asymmetric Transfer Hydrogenation
  • Materials: 3-fluoro-4-nitroacetophenone, a chiral ruthenium catalyst (e.g., from a Takasago ATH Catalyst Kit), isopropanol, and a base (e.g., potassium tert-butoxide).

  • Procedure:

    • To a dried reaction vessel under an inert atmosphere, add the chiral ruthenium catalyst (0.01 mol%).

    • Add a solution of 3-fluoro-4-nitroacetophenone (10 g) in anhydrous isopropanol (100 mL).

    • Add a solution of potassium tert-butoxide (0.1 mol%) in isopropanol.

    • Heat the mixture to 80°C and stir until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to afford (R)-1-(3-fluoro-4-nitrophenyl)ethanol.

Cost-Benefit Analysis: Chemical Catalysis
FactorAnalysis
Cost Catalyst Cost: Chiral metal catalysts, especially those containing precious metals like ruthenium, can be expensive. For example, a Takasago ATH Catalyst Kit can cost around $711.[1] Solvent Cost: The use of organic solvents contributes to the overall cost and requires appropriate handling and disposal procedures. Overall: The primary cost driver is the catalyst, with solvent and operational costs also being significant.
Benefits Broad Substrate Scope: ATH catalysts often exhibit a broader substrate scope compared to enzymes. Well-Established Technology: The methodology is well-understood and widely used in organic synthesis. High Yields and Enantioselectivity: Optimized ATH systems can provide excellent yields and high enantiomeric excess.
Drawbacks Metal Contamination: The final product may contain trace amounts of the metal catalyst, which needs to be removed to meet pharmaceutical standards. Harsh Reaction Conditions: ATH often requires elevated temperatures and anhydrous conditions, leading to higher energy consumption. Environmental Concerns: The use of organic solvents and metal catalysts raises environmental and safety concerns.

Comparative Summary and Conclusion

To facilitate a direct comparison, the key performance and cost metrics for the two methodologies are summarized below.

ParameterBiocatalysis (KRED)Chemical Catalysis (ATH)
Starting Material Cost 3-fluoro-4-nitroacetophenone (approx. $168.35/100g)[2]3-fluoro-4-nitroacetophenone (approx. $168.35/100g)[2]
Catalyst Cost Variable, initial screening kit cost, but potentially low per reaction.High, e.g., ~$711 for a catalyst kit.[1]
Yield Potentially >95%Potentially >95%
Enantiomeric Excess (ee%) Often >99%Typically 90-99%
Reaction Conditions Mild (aqueous, ambient temp/pressure)Harsher (organic solvent, elevated temp)
Environmental Impact Low (Green)Higher (metal waste, solvent use)
Process Scalability Well-established for industrial scaleWell-established for industrial scale

Both biocatalytic asymmetric reduction and chemical asymmetric transfer hydrogenation are viable and effective methods for the synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol.

  • Biocatalysis offers a "greener" and often more enantioselective route. While the initial enzyme screening and process optimization may require more effort, the long-term benefits of lower operational costs, milder reaction conditions, and reduced environmental impact make it a highly attractive option for large-scale, sustainable manufacturing.

  • Chemical Catalysis provides a more traditional and often faster route to the desired product with a potentially broader substrate scope. However, the higher cost of the catalyst, the need for stringent removal of metal contaminants, and the environmental concerns associated with organic solvents and metal waste are significant drawbacks.

The ultimate choice of synthesis method will depend on a variety of factors including the scale of production, cost constraints, regulatory requirements, and the company's commitment to sustainable manufacturing practices. For companies focused on green chemistry and long-term cost-effectiveness, biocatalysis presents a compelling case. For rapid, small-scale synthesis where the initial catalyst cost is less of a concern, chemical catalysis remains a strong contender. A thorough evaluation of both methods, including preliminary screening and optimization, is recommended to make an informed decision for the synthesis of this critical pharmaceutical intermediate.

References

  • Hollmann, F., et al. (2021). Biocatalytic Reductions of Ketones. Chemical Reviews, 121(15), 9570-9631.

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Top-N result to add to graph 6

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